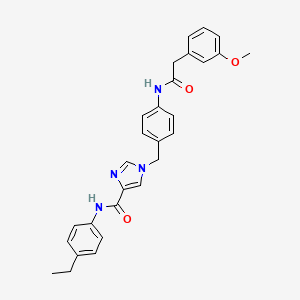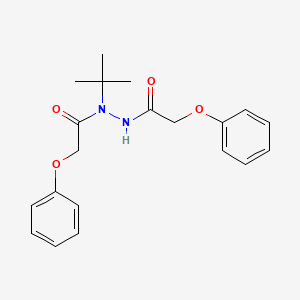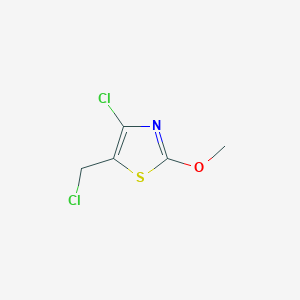
1-(But-3-yn-1-yl)-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(But-3-yn-1-yl)-4-methylpiperidine” is a compound that consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 4-position with a methyl group (CH3) and at the 1-position with a but-3-yn-1-yl group (C4H5), which is a four-carbon chain with a triple bond between the second and third carbons .
Molecular Structure Analysis
The molecular structure of “1-(But-3-yn-1-yl)-4-methylpiperidine” would be characterized by the presence of a piperidine ring, which imparts basicity and nucleophilicity to the molecule. The but-3-yn-1-yl group is a linear, unsaturated hydrocarbon chain that could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of “1-(But-3-yn-1-yl)-4-methylpiperidine” would be influenced by the presence of the piperidine ring and the but-3-yn-1-yl group. The piperidine ring, being a secondary amine, could potentially undergo reactions such as alkylation, acylation, and nucleophilic substitution. The but-3-yn-1-yl group, containing a carbon-carbon triple bond, could potentially participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(But-3-yn-1-yl)-4-methylpiperidine” would depend on its molecular structure. For instance, the presence of the piperidine ring could impart basicity to the compound, while the but-3-yn-1-yl group could influence its lipophilicity .科学的研究の応用
Molecular and Solid-State Structure Studies
The molecular and solid-state structures of various compounds, including those related to 1-(But-3-yn-1-yl)-4-methylpiperidine, have been extensively studied to understand their configuration and potential applications. For example, the detailed structural analysis of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate provides insights into the formation of dimers, chains, and crystal packing, which are crucial for designing molecules with desired properties for pharmaceutical and material science applications (Tomaščiková et al., 2008).
Spin-Crossover and Magnetic Properties
The study of spin-crossover (SCO) properties in Iron(II) complexes, which can be related to the understanding of similar molecules like 1-(But-3-yn-1-yl)-4-methylpiperidine, reveals the impact of molecular structure on magnetic properties. Such research contributes to the development of advanced materials for electronics and information storage, showing how changes in the molecular framework affect SCO behavior and transition temperatures (Nishi et al., 2010).
Conformational Analysis and Chemical Behavior
Conformational studies on piperidine derivatives, including the investigation of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine, offer valuable insights into the effects of substituents on molecular behavior and stability. These studies are critical for designing molecules with specific chemical and physical properties for use in chemical synthesis and drug development (Cygler et al., 1980).
Water Oxidation Catalysts
Research on Ru complexes for water oxidation demonstrates the potential of specific molecular designs in catalyzing water splitting, an essential reaction for sustainable energy production. The study of such complexes provides a foundation for developing efficient catalysts for hydrogen production and renewable energy technologies (Zong & Thummel, 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-but-3-ynyl-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-3-4-7-11-8-5-10(2)6-9-11/h1,10H,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGZPATYHDMDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-3-yn-1-yl)-4-methylpiperidine | |
CAS RN |
1343816-79-4 |
Source


|
| Record name | 1-(but-3-yn-1-yl)-4-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide](/img/structure/B2988427.png)



![1-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2988434.png)

![1-({1-[2-(4-Methoxyphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2988437.png)
![7-Chloro-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2988440.png)

![4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid](/img/structure/B2988443.png)

![1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2988445.png)
![N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B2988447.png)
![4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988448.png)